molecular formula C10H21NO2 B13982820 3-(Aminomethyl)-5-methyloctanoic acid

3-(Aminomethyl)-5-methyloctanoic acid

Cat. No.: B13982820
M. Wt: 187.28 g/mol
InChI Key: KKXFMWXZXDUYBF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methyloctanoic acid, also known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is widely recognized for its anticonvulsant and analgesic properties. It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methyloctanoic acid involves several steps. One common method starts with the reaction of 3-methyl formate-5-methylhexanoic acid with ammonia in methanol solution at 20-30°C. The reaction mixture is then concentrated, and the product is isolated by adjusting the pH and performing suction filtration .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the final product by using recoverable reagents and avoiding the crystallization step .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, methyl tert-butyl ether (MTBE), and hydrochloric acid. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH adjustments .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties. These derivatives are often used in further scientific research and drug development.

Scientific Research Applications

3-(Aminomethyl)-5-methyloctanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methyloctanoic acid involves its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific binding affinity and pharmacological profile. Similar compounds include:

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(aminomethyl)-5-methyloctanoic acid

InChI

InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)

InChI Key

KKXFMWXZXDUYBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC(=O)O)CN

Origin of Product

United States

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